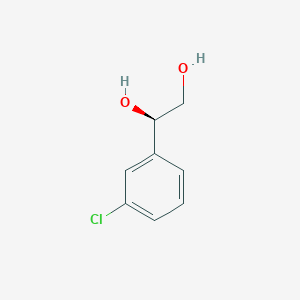

(R)-1-(3-氯苯基)-1,2-乙二醇

描述

Efficient Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

The study presented in the first paper focuses on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, which is a significant chiral intermediate for the production of β3-adrenoceptor receptor agonists. The process involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using resting cells of Candida ontarioensis. The research highlights that under optimal conditions, the substrate at a concentration of 10 g/L can be converted with a 99.9% enantiomeric excess (ee) and a 99.0% yield. Furthermore, by pretreating the cells with cetyltrimethylammonium bromide, the activity of the permeabilized cells increased twofold, allowing the reaction to complete in 24 hours with a 99.9% ee and 97.5% yield at a higher substrate concentration of 30 g/L. This method offers a practical and efficient approach for preparing this important chiral intermediate .

Synthesis of (R)-1,1,2-triphenyl-1,2-ethanediol Derived Phosphonates

The second paper describes the synthesis of phosphonates derived from (R)-1,1,2-triphenyl-1,2-ethanediol. The process involves the reaction of this compound with methanephosphonyl dichloride, followed by hydrolysis to produce methanephosphonic acid monoester. Additionally, the reaction with phosphorus trichloride yields another phosphonic acid monoester. The paper also mentions the synthesis of a cyclic phosphonate in a diastereoselective manner, avoiding acid or alkaline hydrolyses. These reactions expand the chemical repertoire of (R)-1,1,2-triphenyl-1,2-ethanediol derivatives, demonstrating its versatility in organic synthesis .

Synthesis and Crystal Structure Characterization

The third paper discusses the synthesis and crystal structure characterization of a complex molecule with a (3-chlorophenyl) moiety. While not directly related to (R)-1-(3-chlorophenyl)-1,2-ethanediol, it provides insight into the structural analysis of chlorophenyl-containing compounds. The compound was characterized using NMR and HRMS spectroscopy, and its absolute molecular configuration was determined by X-ray crystallography. The crystal structure exhibits intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation. This study contributes to the understanding of molecular structures and interactions in chlorophenyl compounds .

科学研究应用

代谢和排泄研究

- 人体代谢:RWJ-333369与(R)-1-(3-氯苯基)-1,2-乙二醇在结构上相关,发现在人体内广泛代谢,主要途径包括O-葡萄糖苷化、水解、氧化和手性倒置后接着O-葡萄糖苷化 (Mannens et al., 2007)。

- 动物代谢:类似的研究在小鼠、大鼠、兔子和狗中进行,发现RWJ-333369经历广泛代谢和肾脏排泄,涉及多种途径 (Mamidi et al., 2007)。

合成和生物催化

- 化酶合成:一种结合化学和酶反应的一锅法被用于合成各种1-芳基-1,2-乙二醇的对映体,包括(R)-1-(3-氯苯基)-1,2-乙二醇 (Bencze et al., 2011)。

- 医药用途的克拉姆级合成:通过双酶催化实现(R)-对氯苯基-1,2-乙二醇的克拉姆级合成,这是合成(R)-依利普罗治疗缺血性中风的关键中间体 (Zhang et al., 2022)。

- 重组细胞的生物合成:表达环氧水解酶的重组细胞用于(R)-1,2-苯乙二醇和(R)-4-氯-1,2-苯乙二醇的对映体转化生物合成,展示了酶合成中的实用性 (Min & Lee, 2012)。

催化和生物转化

- 羰基还原酶的生物还原:发现了对映底物互补的羰基还原酶,用于将2-羟基苯乙酮生物还原为(R)-1-苯基-1,2-乙二醇,提供了一种实用的生物催化方法 (Cui et al., 2017)。

- 双醇合成的同时氧化:通过微生物细胞的同时氧化开发了制备对映纯1,2-二醇的绿色方法,展示了生物催化过程的多功能性 (Jia et al., 2011)。

- 透过细胞高效合成:使用Ontario Candida的透过细胞对2-氯-1-(3-氯苯基)乙酮进行不对称还原,展示了高效制备手性中间体的潜力 (Ni et al., 2012)。

分析方法

- 光学纯度分析:毛细管电泳被开发用于分析对氯苯基-1,2-乙二醇的光学纯度,展示了分析技术在质量控制中的应用 (Yan, 2006)。

安全和危害

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, I couldn’t find specific safety and hazard information for "®-1-(3-Chlorophenyl)-1,2-ethanediol"6.

未来方向

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. Unfortunately, I couldn’t find specific information on the future directions of research for "®-1-(3-Chlorophenyl)-1,2-ethanediol"5.

Please consult with a professional chemist or a relevant expert for more accurate and specific information.

属性

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWZAZBRGPMXCW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431131 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(3-Chlorophenyl)-1,2-ethanediol | |

CAS RN |

80051-04-3 | |

| Record name | (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

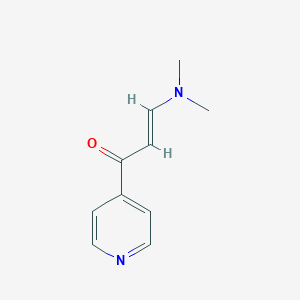

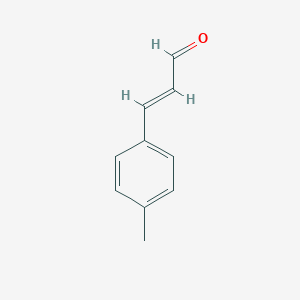

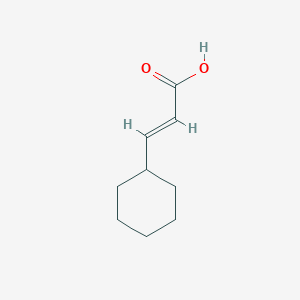

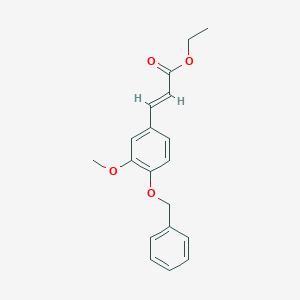

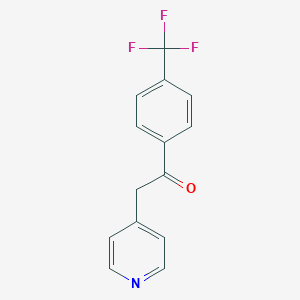

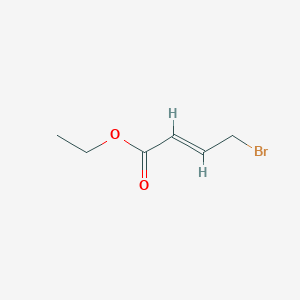

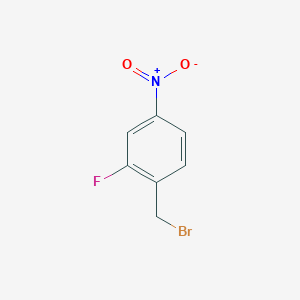

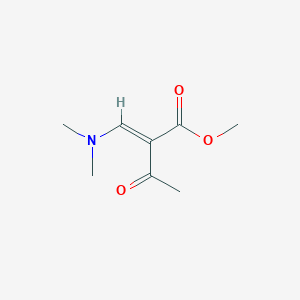

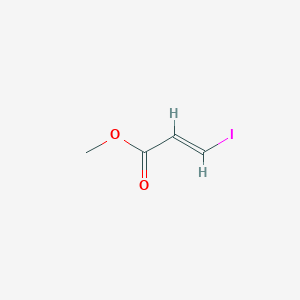

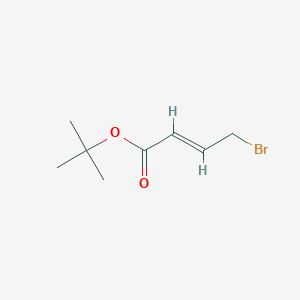

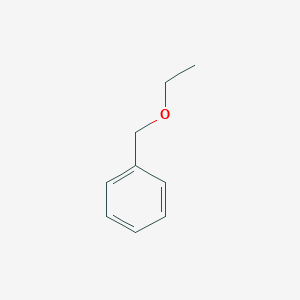

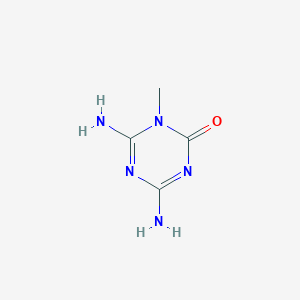

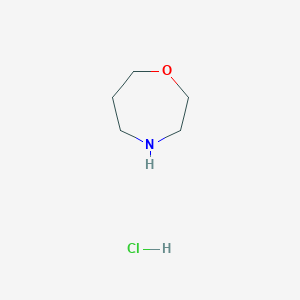

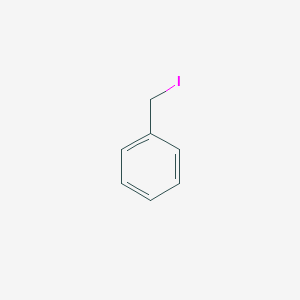

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。